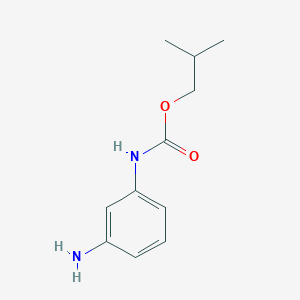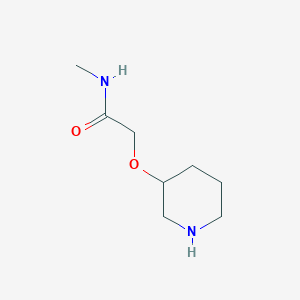![molecular formula C11H12N2OS B1420304 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 91350-53-7](/img/structure/B1420304.png)
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine
Descripción general
Descripción
The compound “4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine” appears to be a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. This compound also contains a methoxyphenyl group and an amine group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine. The methoxyphenyl group could potentially be introduced through a nucleophilic substitution reaction, and the amine group could be introduced through an amine alkylation.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic thiazole ring, the methoxyphenyl group, and the amine group. The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding.Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo electrophilic aromatic substitution reactions. The amine group could act as a nucleophile in various reactions, and the methoxy group could potentially undergo demethylation under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the amine group could result in basic properties.Aplicaciones Científicas De Investigación
-
Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : The compound is used as a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The molecular structures of this compound and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .
- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
-
Synthesis of 1,2,3-Triazoles
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of 1,2,3-triazoles, which are known to display significant biological activities .
- Method : The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
- Results : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
-
Designing β-cyclodextrin 4-methoxyphenol Conjugates
-
Synthesis of Quinolines
-
Formation of 2-Nitro-4-Methoxyphenol and Benzoquinone
-
Synthesis of Other Organic Compounds
-
Synthesis of Dithiocarbamate
- Field : Organic Chemistry
- Application : The compound is used as a starting material for the synthesis of dithiocarbamate .
- Method : The molecular structures of this compound and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .
- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
-
Synthesis of Azo Dyes
- Field : Organic Chemistry
- Application : The compound is used as a starting material for the synthesis of azo dyes .
- Method : The molecular structures of this compound and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .
- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
-
Synthesis of Antidepressants
-
Synthesis of Opiate Analgesics
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Direcciones Futuras
Thiazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities. Future research on this compound could involve studying its biological activity and potential applications in medicine.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data on the compound would be needed.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAWBARJAZCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




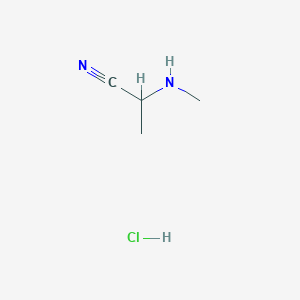
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
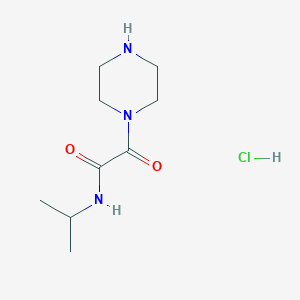
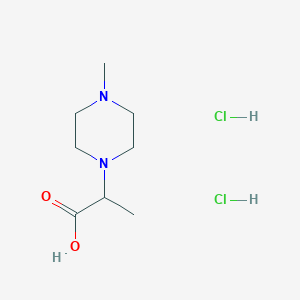
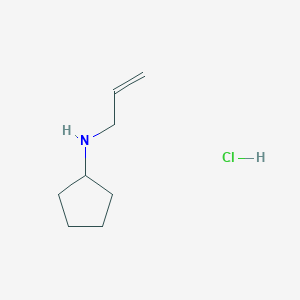
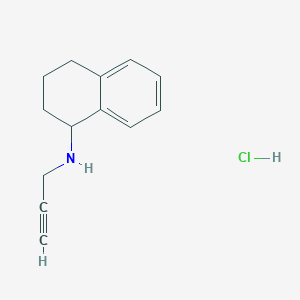
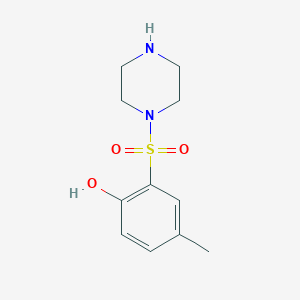
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)

